(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds with structures similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide have demonstrated significant antimicrobial and anti-proliferative activities. For instance, derivatives of 1,3,4-oxadiazole have shown potent activity against Gram-positive bacteria and pathogenic fungi like Candida albicans. These compounds also exhibit anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer cells (Al-Wahaibi et al., 2021).
α-Glucosidase Inhibitory and Antioxidant Activities
Some derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds exhibit notable scavenging activity against free radicals, indicating potential use in managing oxidative stress-related conditions (Menteşe et al., 2015).
Anticancer and Antimycobacterial Agents
Derivatives of 1,3,4-oxadiazole have also been synthesized and evaluated as potential anticancer and antimycobacterial agents. Some of these compounds have shown superior activity against specific cancer cell lines and effectiveness against mycobacteria (Polkam et al., 2017).
Water Treatment Applications
Certain acrylamide-based monomers containing 1,3,4-oxadiazole moieties have been developed for the removal of Co(II) cations from water, demonstrating potential applications in water treatment processes (Mirzaeinejad & Mansoori, 2018).
Tubulin Polymerization Inhibitors
Some 2-anilinonicotinyl-linked acrylamide conjugates, similar in structure to the compound , have been evaluated for their ability to inhibit tubulin polymerization, demonstrating potential as anticancer agents (Kamal et al., 2014).
Synthesis of Polymeric Materials
Compounds containing 1,3,4-oxadiazole rings have been used in the synthesis of new aromatic polyamides and poly(1,3,4-oxadiazole-imide)s, showing applications in the development of materials with high thermal stability and potential electronic applications https://consensus.app/papers/poly134oxadiazoleimides-containing-dimethylsilane-hamciuc/a59fc6108aa75d84978842b33204c598/?utm_source=chatgpt" target="_blank">(Sava et al., 2003; Hamciuc et al., 2005)
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-26-16-9-5-13(11-17(16)27-2)6-10-18(25)22-20-24-23-19(28-20)12-14-3-7-15(21)8-4-14/h3-11H,12H2,1-2H3,(H,22,24,25)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFIQLXQVBZLOC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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